molecular formula C5H3N3O3 B12537618 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 832127-90-9

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one

Katalognummer: B12537618
CAS-Nummer: 832127-90-9
Molekulargewicht: 153.10 g/mol
InChI-Schlüssel: XKSIPHVWRAFYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a unique fusion of furan and triazine rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminofuran with cyanogen bromide, followed by hydrolysis to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods utilize automated reactors and precise control of reaction parameters to produce the compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted triazine derivatives, which can exhibit diverse chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxyfuro[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

832127-90-9

Molekularformel

C5H3N3O3

Molekulargewicht

153.10 g/mol

IUPAC-Name

3-hydroxyfuro[2,3-d]triazin-4-one

InChI

InChI=1S/C5H3N3O3/c9-5-3-1-2-11-4(3)6-7-8(5)10/h1-2,10H

InChI-Schlüssel

XKSIPHVWRAFYJU-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=C1C(=O)N(N=N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.